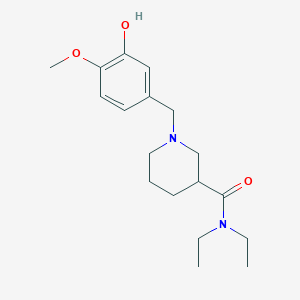
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as TAK-659, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2), which plays a crucial role in the survival of cancer cells.
作用机制
BCL-2 is a protein that regulates the survival of cells by preventing apoptosis. In cancer cells, BCL-2 is overexpressed, which allows the cells to evade apoptosis and continue to proliferate. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide selectively binds to BCL-2 and inhibits its function, leading to the induction of apoptosis in cancer cells. The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide makes it a promising candidate for cancer therapy.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has demonstrated efficacy in various cancer cell lines, including those that are resistant to other anti-cancer drugs. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also shown favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life, which make it suitable for clinical development.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of BCL-2, which allows for the study of the role of BCL-2 in cancer biology. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also demonstrated synergistic effects when combined with other anti-cancer drugs, which can be useful for developing combination therapies. However, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are not fully understood. Moreover, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is expensive and may not be readily available for all researchers.
未来方向
There are several future directions for the research of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. First, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in cancer patients. Second, the combination of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide with other anti-cancer drugs should be further explored to identify optimal combination therapies. Third, the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide should be studied in more detail to understand its effects on cancer cells. Fourth, the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in other diseases, such as autoimmune disorders, should be investigated. Finally, the development of more potent and selective inhibitors of BCL-2 based on the structure of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide should be pursued.
Conclusion:
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a promising compound with potential therapeutic applications in cancer. Its selective inhibition of BCL-2 makes it a valuable tool for studying the role of BCL-2 in cancer biology. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has demonstrated potent anti-cancer activity in preclinical studies and has favorable pharmacokinetic properties. However, further research is needed to evaluate its safety and efficacy in clinical trials and to identify optimal combination therapies.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with N-(1-methyl-4-piperidinyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide as a white solid with a purity of more than 99%.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic protein BCL-2. Moreover, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has demonstrated synergistic effects when combined with other anti-cancer drugs, such as venetoclax and rituximab.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-11-10-14(4-5-15(11)17)21-12(2)16(20)18-13-6-8-19(3)9-7-13/h4-5,10,12-13H,6-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITVSCUIKVIVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)

![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)
![2-(4-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5083393.png)

![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)

![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)